molecular formula C26H27N3O6 B2771644 6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 449766-14-7

6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2771644
CAS No.: 449766-14-7
M. Wt: 477.517
InChI Key: KLONZIIKKNBOLR-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C26H27N3O6 and its molecular weight is 477.517. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Propanol and Aminopropanol Derivatives

Research has demonstrated the synthesis of propanediol and aminopropanol derivatives from N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, showcasing the compound's versatility as a precursor for various derivatives with potential biological activities (Aghekyan et al., 2015).

Reactions with o-Quinone Methides

Studies have also explored the reactions of similar dihydroisoquinoline compounds with o-quinone methides, leading to the formation of products with complex heterocyclic structures. These reactions highlight the chemical reactivity and potential for generating structurally diverse compounds from dihydroisoquinoline scaffolds (Osyanin et al., 2014).

Pharmacological Applications

Ligands for Ca2+-Activated K+ Channels

Methoxylated tetrahydroisoquinolinium derivatives, derived from compounds similar to the one , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites on Ca2+-activated K+ channels. These studies are crucial for understanding the potential therapeutic applications of these compounds in modulating ion channel activity (Graulich et al., 2006).

Antihypoxic Activity

A related study has investigated the antihypoxic properties of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, identifying compounds with significant biological activity. This research is instrumental in identifying new substances with potential as antioxidants or in treating conditions related to oxygen deprivation (Ukrainets et al., 2014).

Properties

IUPAC Name

6,7-dimethoxy-N-(3-methylphenyl)-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6/c1-17-5-4-6-19(13-17)27-26(30)28-12-11-18-14-24(33-2)25(34-3)15-22(18)23(28)16-35-21-9-7-20(8-10-21)29(31)32/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLONZIIKKNBOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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